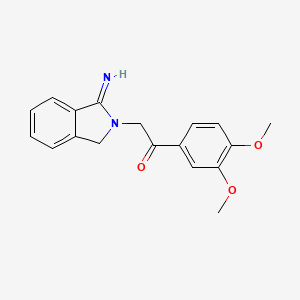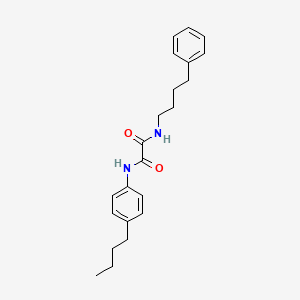![molecular formula C21H12Br2N2O B14951334 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine atoms and a phenanthroimidazole moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves a one-pot condensation reaction. The starting materials include 9,10-phenanthrenequinone, 3,5-dibromo-2-hydroxybenzaldehyde, and ammonium acetate. The reaction is carried out in an ethanolic solvent under reflux conditions in the presence of ceric ammonium nitrate as a catalyst . The reaction scheme can be summarized as follows:
- 9,10-phenanthrenequinone (1 mmol)
- 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol)
- Ammonium acetate (2.5 mmol)
- Ceric ammonium nitrate (0.1 mmol)
- Reflux in ethanol
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic and imidazole moieties can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can undergo further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学研究应用
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
作用机制
The mechanism of action of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenanthroimidazole moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its binding to biological targets. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures .
相似化合物的比较
Similar Compounds
- 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine
Uniqueness
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the phenanthroimidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
属性
分子式 |
C21H12Br2N2O |
|---|---|
分子量 |
468.1 g/mol |
IUPAC 名称 |
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol |
InChI |
InChI=1S/C21H12Br2N2O/c22-16-9-11(10-17(23)20(16)26)21-24-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)19(18)25-21/h1-10,26H,(H,24,25) |
InChI 键 |
GEHVETORCWDUNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC(=C(C(=C5)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
![ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B14951256.png)
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14951282.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)


